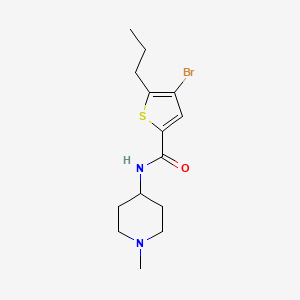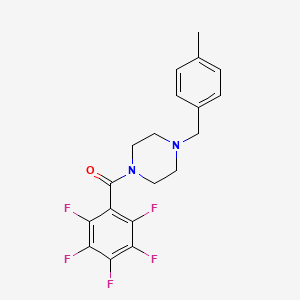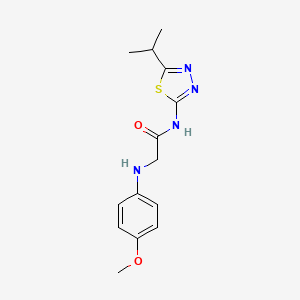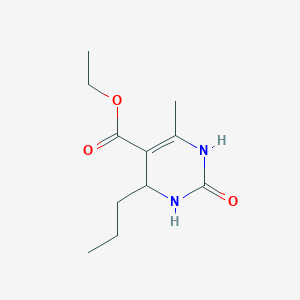![molecular formula C20H23ClN4O4 B4937662 N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the expression of certain oncogenes and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a decrease in the production of inflammatory cytokines. In addition, it has been found to modulate certain neurotransmitter systems, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to modulate certain neurotransmitter systems, leading to its potential use in treating neurological disorders. Additionally, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide in lab experiments is that it has shown promising results in various studies related to cancer, inflammation, and neurological disorders. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research related to N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to determine its safety and efficacy in animal models and clinical trials. Finally, it may be worthwhile to investigate its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide involves the reaction between 3-chloroaniline and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-(4-morpholinyl)propylamine to obtain the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in cancer research, where it has been found to inhibit the growth and proliferation of various cancer cell lines. It has also shown anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been investigated for its neuroprotective effects and has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4/c21-16-3-1-4-17(14-16)23-20(26)15-5-6-18(19(13-15)25(27)28)22-7-2-8-24-9-11-29-12-10-24/h1,3-6,13-14,22H,2,7-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQCIANQHJADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazino]propanoic acid](/img/structure/B4937580.png)

![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4937594.png)
![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)

![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)



![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)